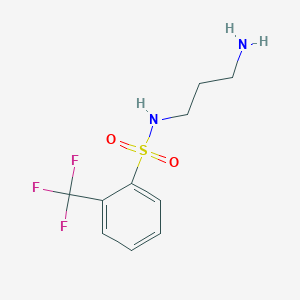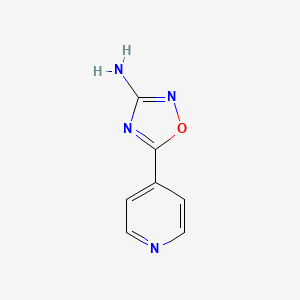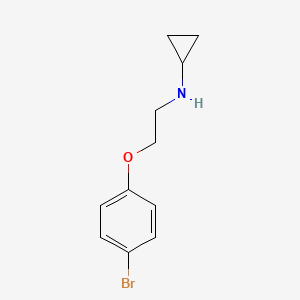
N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide
Overview
Description
N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by the presence of an aminopropyl group, a trifluoromethyl group, and a benzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)benzenesulfonyl chloride and 3-aminopropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 2-(trifluoromethyl)benzenesulfonyl chloride is added dropwise to a solution of 3-aminopropylamine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The sulfonamide group can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate the reaction.
Major Products
Substitution Reactions: Derivatives with various functional groups attached to the amino or sulfonamide moieties.
Oxidation and Reduction: Products with altered oxidation states of the functional groups.
Condensation Reactions:
Scientific Research Applications
N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or chemical resistance.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can form hydrogen bonds with the target protein, increasing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(3-aminopropyl)benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
2-(trifluoromethyl)benzenesulfonamide: Lacks the aminopropyl group, affecting its reactivity and applications.
N-(3-aminopropyl)-4-(trifluoromethyl)benzene-1-sulfonamide: Similar structure but with the trifluoromethyl group in a different position, leading to variations in chemical behavior.
Uniqueness
N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of the aminopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aminopropyl group provides a site for further functionalization and reactivity.
Properties
IUPAC Name |
N-(3-aminopropyl)-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2S/c11-10(12,13)8-4-1-2-5-9(8)18(16,17)15-7-3-6-14/h1-2,4-5,15H,3,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTCMCDMVMBRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine](/img/structure/B1386457.png)



![5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1386469.png)









